molecular formula C14H13NO3S B2718052 3-Phenyl-2-[(thiophene-2-carbonyl)-amino]-propionic acid CAS No. 381214-41-1

3-Phenyl-2-[(thiophene-2-carbonyl)-amino]-propionic acid

Cat. No.: B2718052
CAS No.: 381214-41-1
M. Wt: 275.32
InChI Key: VSMYIRFIBDUAEA-NSHDSACASA-N
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Description

3-Phenyl-2-[(thiophene-2-carbonyl)-amino]-propionic acid is a complex organic compound that features a phenyl group, a thiophene ring, and a propionic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-2-[(thiophene-2-carbonyl)-amino]-propionic acid typically involves multi-step organic reactions. One common method includes the condensation of thiophene-2-carboxylic acid with an appropriate amine to form the amide linkage. This is followed by the introduction of the phenyl group through a Friedel-Crafts acylation reaction. The final step involves the formation of the propionic acid moiety through a series of oxidation and reduction reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-2-[(thiophene-2-carbonyl)-amino]-propionic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives of the phenyl group.

Scientific Research Applications

3-Phenyl-2-[(thiophene-2-carbonyl)-amino]-propionic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 3-Phenyl-2-[(thiophene-2-carbonyl)-amino]-propionic acid involves its interaction with specific molecular targets. The thiophene ring can interact with enzymes and receptors, modulating their activity. The phenyl group can enhance the compound’s binding affinity to its targets, while the propionic acid moiety can influence its solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxylic acid: Shares the thiophene ring but lacks the phenyl and propionic acid groups.

    Phenylalanine: Contains a phenyl group and an amino acid structure but lacks the thiophene ring.

    2-Phenylpropionic acid: Contains a phenyl group and a propionic acid moiety but lacks the thiophene ring.

Uniqueness

3-Phenyl-2-[(thiophene-2-carbonyl)-amino]-propionic acid is unique due to the combination of the phenyl group, thiophene ring, and propionic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3-phenyl-2-(thiophene-2-carbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3S/c16-13(12-7-4-8-19-12)15-11(14(17)18)9-10-5-2-1-3-6-10/h1-8,11H,9H2,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSMYIRFIBDUAEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803030-67-2
Record name 3-phenyl-2-[(thiophen-2-yl)formamido]propanoic acid
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